2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
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Overview
Description
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolidinone ring, a phenyl group, and a pentanedioic acid moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions. The resulting thiazolidinone intermediate is then reacted with 2-chloro-3-phenylacrolein in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid derivatives: These compounds share the pentanedioic acid moiety and may have similar chemical properties and reactivity.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure, which may exhibit similar biological activities.
Phenylacrolein derivatives: These compounds contain the phenylacrolein moiety and may participate in similar chemical reactions.
Uniqueness
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5S2/c18-11(8-10-4-2-1-3-5-10)9-13-15(22)19(17(25)26-13)12(16(23)24)6-7-14(20)21/h1-5,8-9,12H,6-7H2,(H,20,21)(H,23,24)/b11-8-,13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGAKWUQJEJFG-PHRMNRNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)\Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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